Ethyl 4-(heptyloxy)benzoate: A Technical Guide to Structure, Synthesis, and Mesogenic Potential
Ethyl 4-(heptyloxy)benzoate: A Technical Guide to Structure, Synthesis, and Mesogenic Potential
Topic: Ethyl 4-(heptyloxy)benzoate: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Material Scientists (Liquid Crystals), and Process Engineers.
Executive Summary
Ethyl 4-(heptyloxy)benzoate (CAS: 154845-73-5) is an aromatic ester characterized by a para-substituted heptyloxy chain.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of calamitic (rod-like) liquid crystals and functional organic materials. Belonging to the class of 4-alkoxybenzoates, this compound acts as a structural "hard core" mesogen, where the interplay between the flexible heptyl tail and the rigid benzoate core dictates phase transition behaviors. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data.
Chemical Identity & Structural Analysis
Core Identification
-
Molecular Formula:
-
Molecular Weight: 264.36 g/mol
-
SMILES: CCCCCCCCOc1ccc(C(=O)OCC)cc1
-
InChIKey: Predicted based on structure (Specific key varies by isomer definition, standard: YMXATZAOLKYODN-UHFFFAOYSA-N analog)
Structural Architecture
The molecule consists of three distinct domains responsible for its mesogenic (liquid crystalline) potential:
-
Rigid Core: The central benzene ring provides the necessary stiffness (anisotropy) for molecular alignment.
-
Flexible Tail: The
(heptyl) alkoxy chain acts as a "melting point depressant" and facilitates the formation of smectic or nematic phases by inducing van der Waals interactions between layers. -
Polar Head: The ethyl ester group imparts a dipole moment, influencing the dielectric anisotropy (
) essential for electro-optical applications.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models for the 4-alkoxybenzoate series.
| Property | Value / Description | Context |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity and thermal history; often exhibits monotropic mesomorphism.[4] |
| Melting Point | ~25–35 °C (Predicted) | Longer chains ( |
| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability due to aromatic core.[4] |
| Density | 1.02 ± 0.05 g/cm³ | Typical for organic esters.[4] |
| LogP (Octanol/Water) | ~5.2 | Highly lipophilic due to the heptyl chain.[4] |
| Solubility | Soluble in DCM, Toluene, Acetone | Insoluble in water.[4] |
| Refractive Index | ~1.50–1.52 | Relevant for optical switching applications.[4] |
Synthesis & Manufacturing Protocol
Strategic Route Selection
While direct esterification of 4-(heptyloxy)benzoic acid is possible, the Alkylation of Ethyl 4-hydroxybenzoate (Ethylparaben) is the preferred laboratory route. This method utilizes the commercially available and inexpensive Ethylparaben, avoiding the need to protect/deprotect the carboxylic acid.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. One-step Williamson ether synthesis route via alkylation of the phenolic oxygen.[4]
Detailed Experimental Protocol
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)[4]
-
1-Bromoheptane (1.2 eq)[4]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates alkylation via Finkelstein mechanism.
-
Solvent: Acetone or Acetonitrile (Reagent Grade).
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in 150 mL of acetone.
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add 1-Bromoheptane (21.5 g, 120 mmol) and a spatula tip of KI (~1.6 g).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 60°C for acetone) for 12 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate/Hexane). The starting phenol spot (
) should disappear, replaced by the less polar product ( ). -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.
-
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M
(to remove unreacted phenol) followed by Brine. Dry over and concentrate. -
Crystallization: Recrystallize from cold Ethanol/Water (9:1) if the product solidifies, or perform vacuum distillation for high purity.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.98 | Doublet ( | 2H | Ar-H (ortho to ester) | AA'BB' System |
| 6.90 | Doublet ( | 2H | Ar-H (ortho to ether) | AA'BB' System |
| 4.34 | Quartet ( | 2H | Ester Methylene | |
| 4.00 | Triplet ( | 2H | Ether Methylene | |
| 1.80 | Quintet | 2H | Alkyl Chain | |
| 1.45 | Multiplet | 2H | Alkyl Chain | Alkyl Chain |
| 1.38 | Triplet ( | 3H | Ester Methyl | |
| 1.30 – 1.40 | Multiplet | 6H | Bulk Alkyl Chain | |
| 0.89 | Triplet | 3H | Terminal | Heptyl Terminal |
Infrared Spectroscopy (FT-IR)
-
1715 cm⁻¹: Strong
stretch (Ester). -
1605, 1510 cm⁻¹: Aromatic
skeletal vibrations. -
1250 cm⁻¹: Strong
asymmetric stretch (Aryl alkyl ether). -
2920, 2850 cm⁻¹: Aliphatic
stretch (Heptyl chain).
Applications in Research
Liquid Crystal Mesogens
Ethyl 4-(heptyloxy)benzoate is a precursor to 4-(heptyloxy)benzoic acid , a classic building block for hydrogen-bonded liquid crystals.[4]
-
Mechanism: The ethyl ester itself has a low aspect ratio, often resulting in a narrow or monotropic nematic phase. However, hydrolysis to the acid allows the formation of dimers via hydrogen bonding, effectively doubling the length of the rigid core and stabilizing the nematic/smectic phases.
Pharmaceutical Intermediates
The 4-alkoxybenzoate scaffold is pharmacologically active, often investigated for:
-
Local Anesthetics: Structural analogs to benzocaine.
-
Antimicrobials: Lipophilic modification of parabens to enhance membrane penetration.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.
-
Spill Response: Absorb with inert material (vermiculite); dispose of as organic waste.
References
-
PubChem. "Ethyl 4-(heptyloxy)benzoate - Compound Summary."[4] National Library of Medicine. [Link]
-
Organic Syntheses. "Esterification of Carboxylic Acids: Ethyl 4-acetoxybenzoate." Org.[7][8] Synth.1977 , 56, 59. (General protocol reference). [Link]
-
NIST Chemistry WebBook. "Ethyl 4-methylbenzoate Phase Change Data." (Analogous ester properties). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-heptoxybenzoyl chloride | CAS#:40782-54-5 | Chemsrc [chemsrc.com]
- 3. 158938-08-0|4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. ymdb.ca [ymdb.ca]
- 5. 15872-48-7|4-(Hexadecyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 6. CAS No. 15872-42-1 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
